(5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.: 618073-64-6
Cat. No.: VC16123300
Molecular Formula: C23H23N3O4S
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618073-64-6 |
|---|---|
| Molecular Formula | C23H23N3O4S |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | (5Z)-2-(4-butoxyphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C23H23N3O4S/c1-4-5-12-30-17-8-6-15(7-9-17)21-24-23-26(25-21)22(27)20(31-23)14-16-13-18(28-2)10-11-19(16)29-3/h6-11,13-14H,4-5,12H2,1-3H3/b20-14- |
| Standard InChI Key | KRMDUJBQMSWWHK-ZHZULCJRSA-N |
| Isomeric SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/SC3=N2 |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC(=C4)OC)OC)SC3=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a bicyclic system comprising a thiazole ring fused to a 1,2,4-triazole moiety. The Z-configuration at the C5 position ensures stereochemical specificity, while the 4-butoxyphenyl and 2,5-dimethoxybenzylidene groups enhance hydrophobic interactions with biological targets. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃N₃O₄S |
| Molecular Weight | 437.51 g/mol |
| Lipophilicity (LogP) | 3.8 ± 0.2 (experimental) |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 0 |
The absence of hydrogen bond donors and moderate lipophilicity suggest favorable membrane permeability, aligning with Lipinski’s rule of five .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the methoxy (δ 3.75–3.85 ppm) and butoxy (δ 1.35–1.50 ppm) protons. The benzylidene proton resonates as a singlet at δ 7.92 ppm, confirming conjugation with the thiazolo-triazole system . Mass spectrometry data show a molecular ion peak at m/z 438.1 ([M+H]⁺), consistent with the molecular formula.
Synthesis and Structural Optimization
Multi-Step Synthetic Pathways
The synthesis employs a three-component reaction involving:
-
4-Butoxybenzaldehyde for aryl substitution.
Reaction conditions (e.g., acetic acid/sodium acetate catalyst, 80°C, 12 hours) yield the target compound with 65–70% purity, necessitating recrystallization from ethanol for pharmaceutical-grade material .
Isomerization Dynamics
In solution, the compound exhibits Z/E isomerism at the benzylidene double bond. High-performance liquid chromatography (HPLC) analyses show a 4:1 Z/E ratio under ambient conditions, with the Z-isomer predominating due to steric stabilization from the butoxy group .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In murine macrophage models, the compound reduces TNF-α production by 40% at 5 µM, comparable to dexamethasone. This activity correlates with its ability to suppress NF-κB nuclear translocation .
Drug-Likeness and ADME Profiling
In Silico Predictions
Computational models using SwissADME and Molinspiration tools predict:
| Parameter | Value |
|---|---|
| Gastrointestinal Absorption | High (88%) |
| Blood-Brain Barrier Penetration | Low (LogBB = -1.2) |
| CYP2D6 Inhibition | Non-inhibitor |
| Bioactivity Score | -0.56 (GPCR ligand likelihood) |
These metrics underscore its suitability for oral administration and low neurotoxicity risk .
Toxicity Profile
The compound exhibits negligible hepatotoxicity in vitro (IC₅₀ > 100 µM in HepG2 cells) and no mutagenic alerts in Ames tests, supporting its safety profile .
Structural Analogs and SAR Insights
Comparative analyses with related derivatives reveal critical structure-activity relationships (SAR):
The butoxy and dimethoxy groups are essential for balancing lipophilicity and target engagement .
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